molecular formula C4H5IN2O B2860686 4-iodo-3-methoxy-1H-pyrazole CAS No. 1350325-05-1

4-iodo-3-methoxy-1H-pyrazole

Cat. No.: B2860686
CAS No.: 1350325-05-1
M. Wt: 224.001
InChI Key: AKAILQXICKUNET-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a methoxy group at the third position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-1H-pyrazole typically involves the iodination of 3-methoxy-1H-pyrazole. One common method is the reaction of 3-methoxy-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to a dihydropyrazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of 4-substituted-3-methoxy-1H-pyrazoles.

    Oxidation: Formation of 3-methoxy-4-oxo-1H-pyrazole.

    Reduction: Formation of 3-methoxy-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

Chemistry: 4-Iodo-3-methoxy-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are screened for activity against various biological targets.

Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their ability to modulate biological pathways involved in diseases such as cancer, infections, and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.

Comparison with Similar Compounds

    3-Methoxy-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-1H-pyrazole: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Bromo-3-methoxy-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

Uniqueness: 4-Iodo-3-methoxy-1H-pyrazole is unique due to the presence of both the iodine atom and the methoxy group. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other pyrazole derivatives. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

4-iodo-5-methoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAILQXICKUNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350325-05-1
Record name 4-iodo-3-methoxy-1H-pyrazole
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